molecular formula C14H11N3O3S B4879749 N-[(2-nitrophenyl)carbamothioyl]benzamide

N-[(2-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4879749
M. Wt: 301.32 g/mol
InChI Key: FCKGXEVHAIHNPA-UHFFFAOYSA-N
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Description

N-[(2-Nitrophenyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a benzamide core linked to a thiourea moiety substituted with a 2-nitrophenyl group. This compound is synthesized via condensation reactions involving benzoyl isothiocyanate and 2-nitroaniline, as inferred from analogous syntheses of related thiourea derivatives . Its structure features a C=S group and aromatic nitro substituent, which confer unique electronic and steric properties.

Properties

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-13(10-6-2-1-3-7-10)16-14(21)15-11-8-4-5-9-12(11)17(19)20/h1-9H,(H2,15,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKGXEVHAIHNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333615
Record name N-[(2-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66934-10-9
Record name N-[(2-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-nitroaniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-[(2-aminophenyl)carbamothioyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and thiourea linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of N-[(2-Nitrophenyl)carbamothioyl]benzamide with Analogues

Compound Name Substituent(s) Key Features
N-[(2-Acetylphenyl)carbamothioyl]benzamide 2-Acetylphenyl Acetyl group enhances intramolecular H-bonding; cis configuration stabilizes ligand properties
N-[(4-Chlorophenyl)carbamothioyl]benzamide 4-Chlorophenyl Para-Cl substituent improves corrosion inhibition efficiency (73% in H₂SO₄)
N-[(3-Fluorophenyl)carbamothioyl]benzamide 3-Fluorophenyl Fluorine substituent alters electron density; enhances metal coordination
N-[(6-Methylpyridin-2-yl)carbamothioyl]benzamide 6-Methylpyridinyl Heterocyclic amine improves antioxidant capacity (43% TAC)
N-[(Diethylcarbamothioyl)]benzamide Diethylamino Acts as Fe(III) ionophore in sensors; substituents influence selectivity
  • Substituent Position Effects : The ortho-nitro group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with para-substituted analogues (e.g., 4-chloro derivative) that exhibit higher corrosion inhibition due to better adsorption on metal surfaces .
  • Cis Configuration : Similar to 2,4-dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, the cis arrangement of the carbamothioyl group enhances bidentate ligand capabilities in metal complexes .

Spectroscopic and Electronic Properties

Table 2: Spectroscopic Comparison (FT-IR Data)

Compound ν(C=O) (cm⁻¹) ν(C=S) (cm⁻¹) ν(N-H) (cm⁻¹) Reference
This compound 1671 1261 3300–3400
N-[(3-Chlorophenyl)carbamothioyl]benzamide 1671 1257 3290–3350
N-[(2-Acetylphenyl)carbamothioyl]benzamide 1665 1259 3280–3370
  • The nitro group’s electron-withdrawing nature slightly increases ν(C=O) and ν(C=S) frequencies compared to electron-donating substituents (e.g., methylpyridinyl) .
  • Intramolecular H-bonds (e.g., N-H···O in acetyl derivatives) reduce ν(N-H) stretching frequencies .

Catalytic and Coordination Chemistry

  • Metal Complexation : The target compound’s thiourea moiety coordinates with metals (e.g., Co(III), Ni(II)) similarly to N-[di(alkyl/aryl)carbamothioyl]benzamide derivatives, forming tris-chelate complexes with catalytic activity in alcohol oxidation .
  • Comparison with Thiazolyl Derivatives : N-[(4-Phenylthiazol-2-yl)carbamothioyl]benzamide exhibits planar geometry, facilitating π-π stacking in crystal structures, whereas the nitro group in the target compound may introduce steric constraints .

Biological Activity

N-[(2-nitrophenyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C14H12N3O3SC_{14}H_{12}N_3O_3S, with a molecular weight of 304.33 g/mol. The compound can be synthesized through the reaction of 2-nitrophenyl isothiocyanate with benzamide derivatives. Various synthetic routes have been documented, emphasizing the importance of the substituents on the aromatic rings for enhancing biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition at low concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes, particularly cholinesterases. In vitro studies revealed that it acts as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of approximately 1.99 µM, suggesting its potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity towards certain cancer cells, with IC50 values indicating significant efficacy:

Cell Line IC50 (µM)
HepG2 (liver cancer)4.8
MCF-7 (breast cancer)5.5

These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanisms underlying the biological activities of this compound are still being elucidated. Molecular docking studies suggest that the compound may interact with key active sites on target enzymes and receptors, disrupting their normal functions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers at ScienceRise evaluated several thiourea derivatives, including this compound, against clinical strains of bacteria and fungi, confirming its broad-spectrum antimicrobial activity .
  • Cholinesterase Inhibition : Research published in Pharmaceutical Science highlighted the compound's effectiveness in inhibiting cholinesterases, which is crucial for developing treatments for neurodegenerative diseases .
  • Cytotoxicity Profiles : A comprehensive analysis involving various cancer cell lines demonstrated selective cytotoxicity, indicating potential applications in targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.